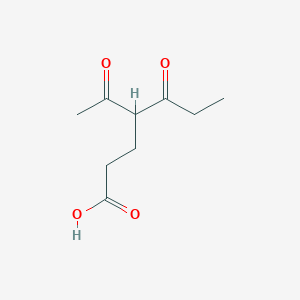
4-Acetyl-5-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-5-oxoheptanoic acid is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of both acetyl and oxo functional groups, making it a versatile intermediate in organic synthesis. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-oxoheptanoic acid can be achieved through several methods. One common approach involves the ozonolysis of unsaturated precursors such as (S)-(-)-limonene. In the presence of pyridine, controlled ozonolysis can yield 4-methyl-3-(3-oxobutyl)pent-4-enal or 4-methyl-3-(3-oxobutyl)pent-4-enoic acid, depending on the solvent used (CH2Cl2 or MeOH). Exhaustive ozonolysis produces 3-acetyl-6-oxoheptanoic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale ozonolysis processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-5-oxoheptanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like hydroxylamine, forming oximes or hydrazones.
Major Products: The major products formed from these reactions include various derivatives such as oximes, hydrazones, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-5-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Acetyl-5-oxoheptanoic acid involves its interaction with various molecular targets and pathways. The compound’s acetyl and oxo groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
- 4-Oxopentanoic acid
- 3-Acetyl-6-oxoheptanoic acid
- 4-Methyl-3-(3-oxobutyl)pent-4-enoic acid
Uniqueness: 4-Acetyl-5-oxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications
Eigenschaften
CAS-Nummer |
85938-62-1 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
4-acetyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C9H14O4/c1-3-8(11)7(6(2)10)4-5-9(12)13/h7H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
VYMLOXGECJVYIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CCC(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)


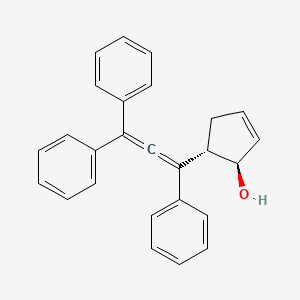
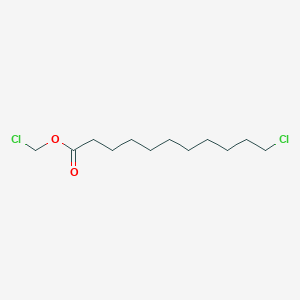
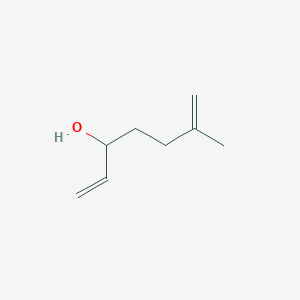
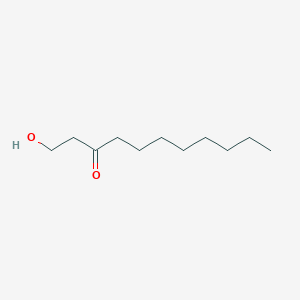
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)



